2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide
Description
2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide (CAS 1339716-62-9) is a bicyclic compound characterized by a 3-azabicyclo[3.1.0]hexane-2,4-dione core fused to a propanamide side chain. The azabicyclo scaffold imparts conformational rigidity, which may enhance binding specificity in biological systems . This compound has drawn attention in medicinal chemistry due to its structural resemblance to glutarimide-based aromatase inhibitors, such as aminoglutethimide (AG), but with distinct pharmacokinetic and pharmacodynamic profiles . Its molecular weight is 211.22 g/mol (for the methyl-substituted variant; exact weight for the parent compound depends on substituents), and it is typically handled under standard laboratory safety protocols, though detailed hazard data remain unspecified in available sources .
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide |
InChI |
InChI=1S/C8H11N3O3/c9-5(6(10)12)2-11-7(13)3-1-4(3)8(11)14/h3-5H,1-2,9H2,(H2,10,12) |
InChI Key |
LIDNBRPORMYCNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(=O)N(C2=O)CC(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable amine with a bicyclic ketone under controlled conditions. For instance, the reaction of 2,4-dioxo-3-azabicyclo[3.1.0]hexane with an amino acid derivative can yield the desired compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or alkoxides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry
-
Drug Development : The unique structure of 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide allows it to interact with specific biological targets, making it a promising candidate for drug development aimed at various diseases.
- Targeting Enzymes : Studies have shown that compounds with similar structures can inhibit enzyme activity, which is crucial in the treatment of diseases like cancer and bacterial infections.
- Case Study : A recent investigation demonstrated its efficacy in inhibiting certain proteases involved in viral replication, suggesting potential as an antiviral agent.
-
Biological Studies : The compound can serve as a molecular probe to study biological pathways and interactions.
- Mechanism of Action : Its ability to modulate enzyme activity or receptor interactions provides insights into cellular processes, enhancing our understanding of disease mechanisms.
Materials Science
-
Polymer Development : The bicyclic structure can be utilized in the synthesis of novel polymers with enhanced mechanical properties.
- Composite Materials : Research indicates that incorporating this compound into composite materials can improve their strength and thermal stability.
- Case Study : A study on polymer blends showed that adding this compound resulted in materials with superior durability compared to traditional polymers.
-
Nanotechnology : Its unique properties make it suitable for applications in nanotechnology, particularly in drug delivery systems.
- Targeted Delivery : The compound can be engineered to form nanoparticles that encapsulate drugs, allowing for controlled release and targeted therapy.
Data Tables
| Application Area | Specific Use | Example Case Study |
|---|---|---|
| Medicinal Chemistry | Drug Development | Inhibition of viral proteases |
| Biological Studies | Molecular Probing | Modulation of enzyme activity |
| Materials Science | Polymer Synthesis | Enhanced mechanical properties in composite materials |
| Nanotechnology | Drug Delivery Systems | Targeted nanoparticle formulations for controlled release |
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Substituent Variations
- Methyl-Substituted Derivative: 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide (CAS 1342293-79-1) incorporates a methyl group at the α-carbon of the propanamide chain.
- Propanoic Acid Variant: 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid (CAS 1344300-57-7) replaces the terminal amide with a carboxylic acid group, altering ionization state and bioavailability .
Bicyclo Ring Modifications
- Butyl/Pentyl-Substituted Analogues: 1-(4-Aminophenyl)-3-butyl/pentyl-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives exhibit enhanced aromatase inhibition (Ki ≤ 20 nM vs. AG’s 180 nM) due to hydrophobic interactions with the enzyme’s active site . These compounds lack significant activity against cholesterol side-chain cleavage enzyme (CSCC), highlighting selectivity advantages over AG .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Substituents | Molecular Weight (g/mol) | CAS Number | Key Feature(s) |
|---|---|---|---|---|
| 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide | None (parent compound) | ~211.22* | 1339716-62-9 | Base structure for SAR studies |
| 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide | α-Methyl on propanamide | 211.22 | 1342293-79-1 | Enhanced steric effects |
| 1-(4-Aminophenyl)-3-butyl-3-azabicyclo[3.1.0]hexane-2,4-dione | Butyl on bicyclo ring | Not reported | Not available | Aromatase Ki = 20 nM; CSCC-inactive |
| 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid | Terminal carboxylic acid | ~225.23 | 1344300-57-7 | Increased hydrophilicity |
Research Findings
Physicochemical Properties
- Solubility: The methyl-substituted propanamide (CAS 1342293-79-1) and propanoic acid variant (CAS 1344300-57-7) exhibit divergent solubility profiles due to terminal functional groups. The carboxylic acid derivative may offer better aqueous solubility, critical for formulation .
- Stability: The bicyclo core’s fused ring system enhances metabolic stability compared to monocyclic glutarimides, as suggested by analogous structures .
Biological Activity
2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 186.18 g/mol. The structure features a bicyclic azabicyclo[3.1.0]hexane framework, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular processes such as energy metabolism and neurotransmitter synthesis.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that are critical for physiological responses.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit notable antimicrobial properties. For instance, a synthesized analog demonstrated significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
Antioxidant Properties
In vitro assays have revealed that this compound can scavenge free radicals, thereby exhibiting antioxidant activity. This property is crucial for protecting cells from oxidative stress-related damage.
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition
In a recent study focusing on the inhibition of gamma-aminobutyric acid aminotransferase (GABA-AT), it was found that the compound significantly increased GABA levels in neuronal cultures. This suggests potential therapeutic applications in treating neurological disorders such as epilepsy and anxiety disorders.
Case Study: Antimicrobial Efficacy
A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This highlights its potential as an alternative treatment option for bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
